molecular formula C10H11F B15165482 1-Fluoro-2-(2-butenyl)benzene

1-Fluoro-2-(2-butenyl)benzene

Cat. No.: B15165482
M. Wt: 150.19 g/mol
InChI Key: NCSYIEJSUDRIMY-NSCUHMNNSA-N
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Description

1-Fluoro-2-(2-butenyl)benzene is a useful research compound. Its molecular formula is C10H11F and its molecular weight is 150.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

1-[(E)-but-2-enyl]-2-fluorobenzene

InChI

InChI=1S/C10H11F/c1-2-3-6-9-7-4-5-8-10(9)11/h2-5,7-8H,6H2,1H3/b3-2+

InChI Key

NCSYIEJSUDRIMY-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1=CC=CC=C1F

Canonical SMILES

CC=CCC1=CC=CC=C1F

Origin of Product

United States

Foundational Concepts in Organofluorine Chemistry and Contextualization of Fluoroalkenyl Arene Research

Historical Trajectories and Current Landscape of Organofluorine Chemistry

The journey of organofluorine chemistry began in the 19th century, even before the isolation of elemental fluorine itself. nih.gov A notable early milestone was the synthesis of the first organofluorine compound, methyl fluoride (B91410), by Dumas and Péligot in 1835. nih.gov However, the field remained relatively niche until the 1920s due to the challenges of handling highly reactive fluorinating agents. nih.gov A significant turning point was the discovery of chlorofluorocarbons (CFCs) in 1928, which served as inert and non-toxic refrigerants, marking the first major industrial application of organofluorine compounds. nih.gov

The Second World War spurred further development, leading to the creation of fluoroplastics like polytetrafluoroethylene (Teflon) in the 1940s. nih.govnumberanalytics.com Post-war, the applications of organofluorine chemistry expanded into civilian use, including partially-fluorinated polymers and functionalized fluoropolymers. nih.gov The 1950s saw the discovery of the anticancer activity of 5-fluorouracil, highlighting the potential of fluorinated compounds in medicine. wikipedia.org

The latter half of the 20th century and the beginning of the 21st have witnessed an explosion in organofluorine chemistry, driven by the development of safer and more selective fluorinating reagents. chinesechemsoc.org The introduction of electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor revolutionized the synthesis of fluorinated molecules. chinesechemsoc.org Today, the field is a cornerstone of modern chemical innovation, with a global market for fluorinated compounds estimated at approximately 20 billion USD in 2022. nih.gov Current research focuses on developing more efficient and sustainable fluorination methods, including electrochemical fluorination and the use of fluorinated organo-catalysts. numberanalytics.commdpi.com

Table 1: Key Milestones in Organofluorine Chemistry

YearMilestoneSignificance
1835First synthesis of an organofluorine compound (methyl fluoride). nih.govLaid the groundwork for the field.
1886Isolation of elemental fluorine by Henri Moissan. nih.govnumberanalytics.comEnabled more controlled studies of fluorine reactivity.
1928Discovery of chlorofluorocarbons (CFCs). nih.govFirst major industrial application of organofluorine compounds.
1940sDevelopment of fluoropolymers like Teflon. numberanalytics.comresearchgate.netRevolutionized materials science.
1957Description of the anticancer activity of 5-fluorouracil. wikipedia.orgOpened the door for fluorinated pharmaceuticals.
1980sIntroduction of new electrophilic fluorinating agents. numberanalytics.comEnhanced the efficiency and selectivity of fluorination reactions.

Strategic Importance of Fluorine in Organic Synthesis and Molecular Design

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating their properties, a practice widely employed in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnumberanalytics.com The unique characteristics of the fluorine atom, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, are central to its utility. chemxyne.comtandfonline.com

In medicinal chemistry, the introduction of fluorine can significantly enhance a drug's efficacy, metabolic stability, and bioavailability. chemxyne.comnih.gov Replacing a hydrogen atom with fluorine at a site of metabolic attack can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. acs.org The strong carbon-fluorine (C-F) bond, one of the strongest covalent single bonds in organic chemistry, contributes to this enhanced stability. chinesechemsoc.org Furthermore, fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which can improve a drug's membrane permeability and binding affinity to its target protein. tandfonline.comacs.org It is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

In materials science, fluorinated polymers exhibit exceptional properties such as high thermal stability, chemical inertness, and oil and water repellency. researchgate.net These characteristics are a direct result of the strong C-F bonds and the low surface energy of fluorinated chains.

Table 2: Effects of Fluorine Substitution on Molecular Properties

PropertyEffect of FluorinationRationale
Metabolic Stability IncreasedBlocking of metabolic oxidation sites by the robust C-F bond. acs.org
Lipophilicity ModulatedCan increase or decrease depending on the specific fluorine-containing group. acs.org
Acidity/Basicity (pKa) AlteredThe strong electron-withdrawing nature of fluorine influences the electron density of the molecule. tandfonline.com
Binding Affinity EnhancedFluorine can participate in favorable interactions with protein active sites. chemxyne.com
Conformation ControlledElectrostatic interactions involving fluorine can influence the molecule's three-dimensional shape. acs.org

Structural and Reactivity Paradigms in Fluoroalkenyl Arene Systems

Fluoroalkenyl arenes, which feature a fluorine atom attached to a double bond connected to an aromatic ring, are a valuable class of compounds with applications as bioisosteres for amide bonds in medicinal chemistry. nih.govbeilstein-journals.org The synthesis and reactivity of these systems are governed by the interplay of the electronic properties of the fluorine atom, the double bond, and the aromatic ring.

The synthesis of fluoroalkenyl arenes can be challenging, often requiring specialized methods to control stereoselectivity (the formation of E or Z isomers). nih.gov One common strategy involves the Wittig-type olefination of aldehydes using fluorinated phosphonium (B103445) ylides. nih.gov Another approach is the cross-coupling of fluorinated building blocks with aryl partners. beilstein-journals.org Recent advancements have focused on developing streamlined, operationally simple protocols that provide high yields and selectivities under mild conditions. nih.govacs.org For instance, a "pipeline" strategy for the synthesis of gem-difluoroalkenyl and monofluoroalkenyl arenes with high E-isomeric selectivity has been reported. nih.gov

The reactivity of fluoroalkenyl arenes is influenced by the polarization of the C-F bond and the electron-donating or -withdrawing nature of the substituents on the aromatic ring. The fluorine atom can act as a leaving group in nucleophilic substitution reactions, although this is less common than with other halogens due to the strength of the C-F bond. The double bond can undergo addition reactions, and its reactivity is modulated by the fluorine substituent. For example, the selective reduction of gem-difluoroalkenyl arenes can lead to the formation of E-monofluoroalkenyl arenes in good to excellent yields. nih.gov

While specific research on 1-Fluoro-2-(2-butenyl)benzene is not extensively documented in the reviewed literature, its synthesis could potentially be approached through methods analogous to those described for other fluoroalkenyl arenes. For example, a Wittig reaction between 2-fluorobenzaldehyde (B47322) and a suitable phosphonium ylide derived from 2-bromobutane (B33332) could be envisioned. Alternatively, a cross-coupling reaction between a 2-fluorophenylboronic acid derivative and a 2-butenyl halide in the presence of a suitable catalyst could be another synthetic route.

The reactivity of this compound would be expected to involve reactions of the aromatic ring, the fluoroalkenyl moiety, and the butenyl side chain. The fluorine atom would influence the electronic properties of the benzene (B151609) ring, directing electrophilic aromatic substitution reactions. The double bond of the butenyl group could undergo various addition reactions, and the allylic protons would be susceptible to abstraction, leading to further transformations.

Table 3: Representative Fluoroalkenyl Arenes and Their Properties

Compound NameStructureKey Research Finding
(E)-1-(2-Fluorovinyl)-4-methoxybenzeneCan be synthesized with high E-isomeric selectivity via reduction of the corresponding gem-difluoroalkenyl arene. nih.gov
1-(2,2-Difluorovinyl)-4-methoxybenzeneA precursor for the synthesis of monofluoroalkenyl arenes. nih.gov
(Z)-1-(4-Chloro-2-butenyl)-4-fluorobenzeneA known compound with CAS No. 77028-12-7. lookchem.com

Synthetic Methodologies for 1 Fluoro 2 2 Butenyl Benzene and Its Analogues

Carbon-Fluorine Bond Formation Strategies in Ortho-Substituted Aryl Systems

The creation of a C-F bond on an aromatic ring, particularly when positioned ortho to another substituent, presents unique challenges due to the high bond dissociation energy of the C-F bond and the varied reactivity of fluorine sources. Several distinct strategies have been developed to address this synthetic hurdle.

Nucleophilic Fluorination Approaches for Aryl Fluorides

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine. This approach typically involves the displacement of a leaving group, such as a halide or a triflate, from an activated aromatic ring by a fluoride (B91410) ion. The small size and high charge density of the fluoride ion lead to strong solvation, which can diminish its nucleophilicity, making anhydrous conditions in polar aprotic solvents like DMSO or DMF often necessary. nih.gov

Palladium-catalyzed reactions have emerged as a versatile tool for the nucleophilic fluorination of less activated aryl halides. nih.gov For instance, the use of bulky biarylphosphine ligands can facilitate the fluorination of aryl bromides and triflates. nih.govnsf.gov These reactions often employ fluoride sources like cesium fluoride (CsF) or silver fluoride (AgF). nih.govnih.gov A significant challenge in these transformations is the competitive reduction of the aryl halide starting material. nih.gov However, catalyst systems have been developed to minimize this side reaction, allowing for the efficient synthesis of a broad range of fluoroarenes, including those with nitrogen-containing heterocycles. nih.govnsf.gov

The Balz-Schiemann reaction is a classic method that converts aromatic amines into aryl fluorides via the thermal decomposition of diazonium tetrafluoroborate (B81430) intermediates. snnu.edu.cnthieme-connect.de This method is particularly useful for synthesizing fluorobenzene (B45895) and its derivatives from readily available anilines. snnu.edu.cn

MethodSubstrateFluorine SourceCatalyst/ConditionsKey Features
Pd-Catalyzed Fluorination Aryl Bromides/TriflatesCsF, AgFPd catalyst with bulky phosphine (B1218219) ligands (e.g., AdBrettPhos)Applicable to unactivated aryl halides; minimizes reduction byproducts. nih.gov
SNAr Activated Aryl Halides (e.g., with NO₂ group)KF, CsFPolar aprotic solvent (e.g., DMSO, DMF)Requires electron-withdrawing groups to activate the ring. youtube.com
Balz-Schiemann Reaction Aryl AminesHBF₄ or HF/Pyridine, then NaNO₂Thermal or photochemical decompositionClassic method via diazonium salts. snnu.edu.cnthieme-connect.de

Electrophilic Fluorination Methodologies for Fluoroaryl Scaffolds

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). Direct fluorination using molecular fluorine (F₂) is often too reactive and difficult to control, leading to polyfluorination and low yields of the desired monofluorinated product. snnu.edu.cnwikipedia.orgnih.gov Consequently, a variety of milder and more selective electrophilic fluorinating reagents have been developed.

Among the most widely used are N-fluoro reagents, such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orglibretexts.org These reagents are stable, crystalline solids that act as effective fluorine donors, facilitating controlled electrophilic fluorination under milder conditions than F₂. wikipedia.orgnih.gov For example, Selectfluor® can be used to fluorinate benzene (B151609) and its derivatives, overcoming the control issues associated with molecular fluorine. wikipedia.org The reactivity of fluorobenzene itself in electrophilic aromatic substitution is interesting; the fluorine atom acts as a strong inductive withdrawing group but a weak resonance donor, resulting in reactivity that is often comparable to benzene and strongly directs incoming electrophiles to the para position. nih.govyoutube.com

ReagentDescriptionApplication Example
Selectfluor® A stable, crystalline solid; an N-fluoro dicationic salt.Used as a fluorine donor for the controlled electrophilic fluorination of aromatic rings. wikipedia.orgnih.gov
N-Fluorobenzenesulfonimide (NFSI) A versatile N-fluoro reagent.Employed in direct fluorination of aromatic C-H bonds, often catalyzed by palladium. libretexts.org
Acetyl Hypofluorite (CH₃COOF) A reactive electrophilic fluorinating agent.Suitable for fluorinating activated aromatic rings. nih.gov
Xenon Difluoride (XeF₂) A powerful fluorinating agent.Can fluorinate aromatic rings, often via radical cation intermediates. beilstein-journals.org

Radical-Mediated Fluorination Techniques in Aromatic Systems

Radical fluorination offers a complementary approach to ionic methods. These reactions involve the interaction of an independently generated carbon-centered radical with a fluorine atom source. organic-chemistry.org Historically, the use of highly reactive sources like F₂ and hypofluorites limited the application of radical fluorination. beilstein-journals.orgorganic-chemistry.org However, modern methods utilize electrophilic fluorinating agents like NFSI and Selectfluor®, which can efficiently transfer a fluorine atom to an alkyl or aryl radical. beilstein-journals.org

Aryl radicals for these reactions can be generated from various precursors, such as arylsilanes reacting with XeF₂, or through the decomposition of diazonium salts. organic-chemistry.org Photochemical methods, using photocatalysts like tetracyanobenzene, can also initiate the fluorination of aromatic compounds by facilitating an electron transfer process to generate a radical cation intermediate. acs.org This intermediate can then deprotonate to form an aryl radical, which subsequently abstracts a fluorine atom from the fluorinating reagent. acs.org

Direct C-H Fluorination Strategies on Benzene Derivatives

The direct conversion of a C-H bond to a C-F bond is an ideal synthetic strategy as it avoids the need for pre-functionalized starting materials. libretexts.org This transformation is challenging due to the high strength and general inertness of aromatic C-H bonds. Palladium catalysis has enabled significant progress in this area. For instance, using directing groups, it is possible to achieve site-selective ortho-fluorination. libretexts.org

In one approach, 2-arylpyridine derivatives can be fluorinated at the ortho-position of the aryl ring using NFSI as the fluorine source and a palladium catalyst. libretexts.org The reaction proceeds through a palladacycle intermediate, which facilitates the selective C-H activation and subsequent fluorination. While this provides a route to ortho-fluorinated biaryls, similar strategies can be envisioned for simpler benzene derivatives where a directing group guides the fluorination to the desired position. Recently, methods have also been developed for the meta-selective olefination of fluoroarenes using CO₂ as a traceless directing group, highlighting the ongoing innovation in regioselective C-H functionalization. rsc.org

Stereoselective Construction of the (2-butenyl) Moiety and its Coupling to Fluoroarenes

Once the fluoroaryl scaffold is in hand, the subsequent challenge is the introduction of the (2-butenyl) side chain. This involves not only the formation of the carbon-carbon bond but also control over the stereochemistry of the double bond (E/Z isomerism).

Olefination Reactions for Butenyl Chain Introduction (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are premier methods for constructing carbon-carbon double bonds by coupling a carbonyl compound with a phosphorus-stabilized nucleophile. researchgate.net These reactions are fundamental to assembling the (2-butenyl) moiety.

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. york.ac.ukyoutube.comrsc.org To form a (2-butenyl) group, one could react acetaldehyde (B116499) with an appropriate phosphonium ylide, or propionaldehyde (B47417) with a methylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (with alkyl substituents) typically yield (Z)-alkenes, whereas stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. rsc.orgnih.gov These carbanions are generally more nucleophilic than the corresponding ylides and offer significant advantages, including the formation of a water-soluble phosphate (B84403) byproduct that is easily removed. nih.govnih.gov The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene, making it a highly reliable method for stereoselective synthesis. rsc.orgnii.ac.jp For the synthesis of a (2-butenyl) group, an ethyl-substituted phosphonate would be reacted with acetaldehyde.

ReactionReagentsKey CharacteristicsStereoselectivity
Wittig Reaction Aldehyde/Ketone + Phosphonium YlideGeneral alkene synthesis; forms a stable phosphine oxide byproduct. researchgate.netyork.ac.ukNon-stabilized ylides → (Z)-alkenes; Stabilized ylides → (E)-alkenes. acs.org
Horner-Wadsworth-Emmons (HWE) Aldehyde/Ketone + Phosphonate CarbanionMore reactive nucleophile; water-soluble phosphate byproduct simplifies purification. nih.govnih.govHighly selective for (E)-alkenes. rsc.orgnii.ac.jp

Once the (2-butenyl) fragment is prepared, typically as an organometallic reagent, it can be coupled to the fluoroaromatic core. Transition-metal-catalyzed cross-coupling reactions are the methods of choice for this transformation. For the synthesis of 1-Fluoro-2-(2-butenyl)benzene, a typical strategy would involve reacting an ortho-dihalo- or halo(pseudo)halobenzene, such as 1-bromo-2-fluorobenzene, with a (2-butenyl) organometallic species.

Suzuki Coupling: This reaction pairs an organoboron reagent (e.g., (2-butenyl)boronic acid) with an aryl halide in the presence of a palladium catalyst and a base. nih.gov

Stille Coupling: This method uses an organotin reagent (e.g., (2-butenyl)tributylstannane) and an aryl halide, catalyzed by palladium. libretexts.orgharvard.edu

Heck Coupling: This reaction directly couples an alkene (e.g., 1-butene) with an aryl halide. wikipedia.orgorganic-chemistry.org While powerful, controlling the regioselectivity of the addition to the double bond can be a challenge.

These coupling strategies, combined with the fluorination and olefination methods described, provide a robust and flexible toolbox for the synthesis of this compound and a wide array of structurally related compounds.

Transition Metal-Catalyzed Cross-Coupling Protocols for Aryl-Alkenyl Linkages

Transition metal-catalyzed cross-coupling reactions are powerful and widely used methods for the formation of carbon-carbon bonds, and they represent a key strategy for synthesizing this compound. These protocols typically involve the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium or nickel.

One of the most prominent methods is the Suzuki-Miyaura coupling reaction , which couples an organoboron compound with an organic halide. For the synthesis of this compound, this would involve the reaction of a 2-butenylboronic acid or its ester with a 1-fluoro-2-halobenzene (e.g., 1-fluoro-2-iodobenzene (B1346556) or 1-fluoro-2-bromobenzene). The choice of catalyst, ligand, and base is crucial for the efficiency of the reaction. Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed. The use of bulky, electron-rich phosphine ligands can enhance the catalytic activity, especially for less reactive aryl chlorides. youtube.com Nickel catalysts have also emerged as a powerful alternative, particularly for the coupling of less reactive aryl fluorides and chlorides with Grignard reagents. researchgate.netnih.gov

Another important method is the Mizoroki-Heck reaction , which involves the coupling of an alkene with an aryl halide. nih.gov In the context of synthesizing the target molecule, this could involve the reaction of 1-butene (B85601) or 2-butene (B3427860) with a 1-fluoro-2-halobenzene. However, controlling the regioselectivity of the coupling with unsymmetrical alkenes like 2-butene can be challenging. The reaction typically favors the formation of the more substituted alkene product. The choice of palladium catalyst and base is critical to optimize the yield and selectivity. nih.gov

The following table summarizes representative conditions for these cross-coupling reactions, which can be adapted for the synthesis of this compound.

Reaction Type Aryl Partner Alkenyl Partner Catalyst/Ligand Base Key Features
Suzuki-Miyaura1-Fluoro-2-halobenzene2-Butenylboronic acid/esterPd(dba)₂ / P(o-tol)₃K₃PO₄Effective for sterically demanding partners. mdpi.com
Suzuki-MiyauraAryl FluorideButenyl GrignardNiCl₂(PCy₃)₂-Enables coupling with aryl fluorides. nih.gov
Mizoroki-Heck1-Fluoro-2-halobenzene1-Butene/2-ButenePd(OAc)₂ / PPh₃Et₃NDirect coupling of alkenes with aryl halides. nih.gov

Reductive Arylation Approaches for Fluoroaryl-Butenyl Connectivity

Reductive arylation, also known as the reductive Heck reaction, presents an alternative strategy for the formation of the aryl-alkenyl linkage. This method involves the coupling of an alkene with an aryl halide in the presence of a reductant, leading to a hydroarylation product. This approach is particularly useful for the synthesis of alkyl-aryl linkages from readily available alkenes. acs.org

For the synthesis of this compound, a reductive Heck-type reaction could be envisioned between an appropriate butene derivative and a 1-fluoro-2-halobenzene. The key challenge in intermolecular reductive Heck reactions is controlling the regioselectivity of the addition to the alkene. Much of the work in this area has focused on intramolecular cyclizations to form heterocyclic structures. acs.org However, recent advancements have demonstrated the potential for intermolecular reductive Heck hydroarylation of unactivated alkenes at room temperature using a palladium catalyst and a hydrosilane as the reducing agent. rsc.org

While specific examples for the direct reductive arylation to form this compound are not extensively documented, the general principles of this methodology suggest a plausible synthetic route. The reaction would likely involve the oxidative addition of the 1-fluoro-2-halobenzene to a low-valent palladium or nickel catalyst, followed by insertion of the butene into the metal-aryl bond. Subsequent reduction of the resulting alkyl-metal intermediate would yield the desired product.

A potential reaction scheme is outlined below:

Aryl Halide + Alkene --(Catalyst, Reductant)--> Reductive Arylation Product

Aryl Halide: 1-Fluoro-2-iodobenzene or 1-fluoro-2-bromobenzene

Alkene: 1-Butene or 2-Butene

Catalyst: Palladium or Nickel complex

Reductant: Hydrosilane, formic acid, or other hydride sources

Further research is required to optimize the conditions for this specific transformation to achieve high yield and selectivity.

Control of Olefin Geometry (Z/E Isomerism) in the Butenyl Chain

The geometry of the double bond in the butenyl chain is a critical aspect of the synthesis of this compound, leading to the formation of either the (Z)- or (E)-isomer. Several classic and modern olefination reactions provide excellent control over the stereochemical outcome.

The Wittig reaction is a well-established method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide. Generally, unstabilized ylides tend to favor the formation of (Z)-alkenes. To synthesize (Z)-1-fluoro-2-(2-butenyl)benzene, 2-fluorobenzaldehyde (B47322) could be reacted with the ylide generated from propyltriphenylphosphonium bromide. Recent advancements in Wittig-type reactions have further improved the Z-selectivity, even for the synthesis of challenging trisubstituted alkenes.

Conversely, the Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of (E)-alkenes. acs.org This reaction involves the coupling of a sulfone with a carbonyl compound. For the synthesis of (E)-1-fluoro-2-(2-butenyl)benzene, 2-fluorobenzaldehyde would be reacted with a sulfone derivative of propane, such as 1-(phenylsulfonyl)propane or a heteroaryl-substituted variant. The Julia-Kocienski olefination is known for its high E-selectivity and broad functional group tolerance. rsc.org

The following table highlights the key features of these stereoselective olefination reactions.

Reaction Reactants Typical Product Isomer Key Reagent
Wittig Reaction2-Fluorobenzaldehyde + Propyltriphenylphosphonium ylide(Z)-isomerPhosphorus ylide
Julia-Kocienski Olefination2-Fluorobenzaldehyde + Propylsulfonyl derivative(E)-isomerPhenylsulfonyl or heteroaryl-sulfonyl derivative

Asymmetric Synthesis Approaches for Chiral Analogues of this compound

The synthesis of chiral analogues of this compound, where the butenyl chain contains a stereocenter, is of significant interest for applications in areas such as drug discovery. Asymmetric catalysis provides elegant solutions for the enantioselective construction of these molecules.

One prominent strategy is the asymmetric allylic alkylation (AAA) . This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a chiral transition metal complex, typically palladium. For the synthesis of a chiral analogue, a nucleophile derived from 1-fluorobenzene could be reacted with a chiral butenyl electrophile, or more commonly, a butenyl nucleophile could be reacted with a 1-fluoro-2-halobenzene in the presence of a chiral palladium catalyst. The direct asymmetric allylic alkylation of butenolides has been shown to produce γ,γ-disubstituted butenolides with excellent stereoselectivities.

Another approach involves the use of chiral auxiliaries or chiral catalysts in other synthetic transformations. For instance, chiral ligands can be employed in the transition metal-catalyzed cross-coupling reactions described in section 2.2.2 to induce enantioselectivity. The development of chiral phosphoric acids and other organocatalysts has also opened new avenues for the asymmetric synthesis of complex molecules.

The synthesis of chiral organofluorine compounds is a rapidly developing field. acs.org Methodologies such as the enantioselective fluorination of allylic chlorides using a chiral palladium catalyst and AgF have been reported, providing access to highly enantioenriched allylic fluorides. nih.gov While not a direct synthesis of the target molecule, these methods showcase the potential for developing asymmetric routes to its chiral analogues.

Mechanistic Investigations of Reactivity and Transformations Involving 1 Fluoro 2 2 Butenyl Benzene

Elucidation of Reaction Pathways in Fluoroalkenyl Benzene (B151609) Systems

The unique combination of a halogen and an alkenyl group in compounds like 1-Fluoro-2-(2-butenyl)benzene gives rise to a variety of possible reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms at Fluorinated Positions

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strongly electron-withdrawing groups can render the ring susceptible to nucleophilic attack, initiating a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org This process is particularly relevant for fluorinated aromatic compounds.

The SNAr mechanism generally proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.

For SNAr to occur, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate. In the case of this compound, the butenyl group is generally considered weakly electron-donating, which would not facilitate an SNAr reaction. However, if additional EWGs, such as a nitro group, are present on the ring, SNAr becomes a viable pathway. For instance, the reaction of 1-fluoro-2-nitrobenzene (B31998) with guanidines proceeds via nucleophilic substitution followed by cyclization. nih.gov

Interestingly, fluoride (B91410) is a better leaving group than other halides in many SNAr reactions. masterorganicchemistry.com This is counterintuitive, as fluoride is a poor leaving group in SN2 reactions. The reason lies in the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile on the aromatic ring is the slow step, not the departure of the leaving group. wyzant.com The high electronegativity of fluorine creates a significant partial positive charge on the attached carbon, making it more susceptible to nucleophilic attack. wyzant.com

Radical-Mediated Pathways and Cyclization Reactions of Butenyl-Substituted Fluorobenzenes

The butenyl side chain in this compound opens up possibilities for radical-mediated reactions, particularly intramolecular cyclizations. These reactions are typically initiated by a radical initiator, which abstracts an atom to generate a radical on the substrate.

In the context of a butenyl-substituted benzene, a radical can be formed on the side chain, which can then attack the aromatic ring in a cyclization process. The regioselectivity of this cyclization is governed by factors outlined in Baldwin's rules and the stability of the resulting cyclic radical. For a butenyl chain, a 6-exo-trig cyclization is often favored, leading to the formation of a six-membered ring. researchgate.netresearchgate.net

The presence of radical-trapping agents like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) can be used to experimentally verify the involvement of radical intermediates in a reaction pathway. acs.org For butenyl-substituted fluorobenzenes, radical cyclization offers a powerful method for constructing polycyclic structures.

Electrophilic Aromatic Substitution Reactivity of Fluorobenzene (B45895) Derivatives

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. masterorganicchemistry.com An electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. The reactivity and regioselectivity of EAS are strongly influenced by the substituents already present on the ring.

The fluorine atom in fluorobenzene derivatives has a dual electronic effect:

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack. vaia.comcsbsju.edu

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the ring, increasing electron density, particularly at the ortho and para positions. csbsju.edu

In this compound, both the fluorine and the butenyl group (a weakly activating, ortho/para-directing group) influence the reaction. The directing effects of the two groups would reinforce each other to activate the positions para to the fluorine and ortho/para to the butenyl group. However, steric hindrance from the butenyl group at the ortho position would likely make substitution at the para position (relative to the fluorine) the most favorable outcome.

Table 1: Relative Reactivity of Halobenzenes in Electrophilic Aromatic Substitution (Nitration)
CompoundRelative Rate (Benzene = 1)Ortho/Para Ratio
Fluorobenzene0.15~1:9
Chlorobenzene0.033~1:1.5
Bromobenzene0.030~1:1.5

Data derived from general findings in organic chemistry literature.

Intramolecular Rearrangements and Cycloadditions in Fluoroalkenyl Substrates

The structure of this compound is well-suited for intramolecular reactions where the butenyl chain reacts with the aromatic ring. Under acidic conditions, such as in the presence of polyphosphoric acid (PPA) or methanesulfonic acid (MSA), the butenyl group can act as an electrophile in an intramolecular Friedel-Crafts alkylation. masterorganicchemistry.com

This reaction would proceed via protonation of the butenyl double bond to form a carbocation, which is then attacked by the electron-rich aromatic ring. The cyclization generally favors the formation of six-membered rings over five- or seven-membered rings. masterorganicchemistry.com For this compound, this would lead to the formation of a fluorinated tetralin derivative.

Other types of intramolecular rearrangements, such as the Fries rearrangement of phenyl esters or the Claisen rearrangement of allyl phenyl ethers, are also prominent in aromatic chemistry, highlighting the diverse possibilities for intramolecular transformations. youtube.comdoubtnut.com

Influence of Fluorine on Reaction Kinetics and Thermodynamics

The fluorine atom exerts a profound influence on the rate and equilibrium of reactions involving the aromatic ring due to its unique electronic properties.

Electronic Effects of Fluorine on Aromatic Ring Activation and Deactivation

The effect of the fluorine substituent is a classic example of the competition between inductive and resonance effects. csbsju.edu

Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong polarization of the carbon-fluorine sigma bond. This effect withdraws electron density from the entire aromatic ring, making it less nucleophilic and thus "deactivated" towards electrophilic attack. vaia.com This deactivation is the primary reason why fluorobenzene is less reactive than benzene in EAS reactions.

Resonance Effect (+R): Despite its electronegativity, fluorine can act as a pi-donor. Its lone-pair electrons can participate in resonance with the aromatic pi-system, donating electron density back to the ring. csbsju.edu This donation preferentially increases the electron density at the ortho and para positions, making them more nucleophilic than the meta positions. This +R effect is responsible for the ortho, para-directing nature of the fluorine substituent in EAS.

Table 2: Competing Electronic Effects of Fluorine on a Benzene Ring
EffectMechanismInfluence on Ring Electron DensityImpact on Reactivity
Inductive (-I)Withdrawal of electron density through the σ-bondOverall decreaseDeactivation towards EAS; Activation towards SNAr
Resonance (+R)Donation of lone-pair electrons into the π-systemIncrease at ortho/para positionsOrtho, para-directing in EAS

Steric and Stereoelectronic Considerations in Reaction Selectivity

The reactivity of this compound is intricately governed by a combination of steric and stereoelectronic effects. The fluorine atom at the ortho position to the butenyl group exerts a significant influence on the molecule's conformational preferences and the electronic nature of the aromatic ring, which in turn dictates the selectivity of its transformations, particularly in reactions such as intramolecular cyclizations.

The electronic effect of substituents is often a predominant factor in controlling the ease of cyclization reactions. rsc.org In the case of this compound, the fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating mesomeric effect (+M). This dual nature modifies the electron density of the aromatic ring and the adjacent benzylic position, influencing the approach of reagents and the stability of reaction intermediates. For instance, in electrophilic aromatic substitution reactions, the fluorine atom generally directs incoming electrophiles to the para position, but the presence of the butenyl group can lead to more complex outcomes.

Steric hindrance from the ortho-fluorine atom can also play a crucial role. In transition states, the spatial arrangement of the butenyl chain relative to the fluorine atom can favor certain reaction pathways over others. This is particularly evident in intramolecular cyclization reactions, where the butenyl chain must approach the aromatic ring. The steric clash between the fluorine atom and the approaching butenyl group can raise the activation energy for certain cyclization modes. Theoretical studies on related systems, such as the Bergman cyclization of ortho-substituted enediynes, have demonstrated that ortho substituents can have a profound impact on the reaction kinetics through both polar and steric contributions. furman.eduresearchgate.netbucknell.edunih.gov

In the context of intramolecular cyclization of this compound, the interplay of these effects would determine the regioselectivity of the ring closure. For example, a radical cyclization initiated on the butenyl chain could lead to the formation of a new ring fused to the benzene core. The position of this ring closure would be influenced by the stability of the resulting radical intermediate, which is a function of both the electronic stabilization from the aromatic system and the steric environment created by the fluorine atom. In some cases, unfavorable steric interactions can lead to alternative reaction pathways, such as single bay-bridging or even ring-opening/closure events, as observed in complex polycyclic aromatic systems. rsc.org

The stereoselectivity of reactions at the double bond of the butenyl group is also influenced by the fluorinated aromatic ring. The presence of the chiral center that would be formed during addition reactions to the double bond would be influenced by the steric bulk of the ortho-fluorinated ring, potentially leading to diastereoselective outcomes.

The following table summarizes the expected influence of the ortho-fluoro substituent on the reactivity of this compound in various reaction types.

Reaction TypeExpected Influence of ortho-Fluoro Group
Intramolecular Cyclization Directs regioselectivity through a combination of electronic and steric effects. May favor specific ring sizes and substitution patterns in the product.
Electrophilic Aromatic Substitution Primarily a para-director, but the butenyl group's presence can lead to a mixture of products. The fluorine's steric bulk may hinder ortho-substitution.
Reactions at the Alkene Can induce diastereoselectivity in addition reactions due to the steric influence of the substituted aromatic ring.
Radical Reactions The C-F bond is generally strong, but the fluorine atom can influence the stability of nearby radical intermediates through electronic effects.

Solvation Effects and Mechanistic Divergence in Fluorinated Systems

The choice of solvent is a critical parameter that can dramatically alter the course of a chemical reaction, and this is particularly true for fluorinated systems like this compound. Solvation effects can lead to mechanistic divergence, where the same starting material yields different products under different solvent conditions. This is often attributed to the specific interactions between the solvent and the reactants, intermediates, or transition states.

Fluorinated solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as unique media that can promote reactions that are sluggish or unselective in conventional solvents. rsc.orgacs.org HFIP is a strong hydrogen bond donor and has a high ionizing power but is a poor nucleophile. These properties can be exploited to stabilize charged intermediates and facilitate reactions that proceed through cationic pathways. For instance, in the context of this compound, a reaction in HFIP could promote an intramolecular electrophilic attack of the butenyl group onto the electron-rich aromatic ring, a process that might be disfavored in less polar, non-hydrogen-bonding solvents. Mechanistic studies on the trifluoromethylarylation of alkenes using anilines have highlighted the crucial role of HFIP in creating a hydrogen-bonding network that alters the reactivity and selectivity of the transformation. rsc.org

The polarity and coordinating ability of the solvent can also influence the stereoelectronic effects of the fluorine substituent. In polar solvents, the electron-withdrawing inductive effect of fluorine may be enhanced, while its mesomeric effect might be modulated. This can have a direct impact on the reaction's selectivity. Studies on the solvent dependence of fluorine chemical shifts in NMR spectroscopy have shown that polar solvents can cause significant shifts, indicating strong solute-solvent interactions. researchgate.net These interactions can influence the ground-state conformation of this compound and the relative energies of competing transition states.

A change in solvent can also lead to a complete switch in the reaction mechanism. For example, a reaction that proceeds via a radical pathway in a non-polar solvent like benzene might switch to an ionic pathway in a polar, coordinating solvent like dimethyl sulfoxide (B87167) (DMSO). In the case of intramolecular radical cyclization of 4-chloro-1,1,2,2,3,3,4,4-octafluorobutylbenzenes, the reaction is effectively carried out in DMSO in the presence of a radical initiator. cas.cn For this compound, the choice of solvent could similarly dictate whether a cyclization proceeds through a radical or a cationic intermediate.

The table below illustrates how different solvents might influence the reaction pathways of this compound.

SolventKey PropertiesPotential Effect on this compound Reactivity
Hexafluoroisopropanol (HFIP) Strong H-bond donor, high ionizing power, low nucleophilicity.May promote cationic cyclization or other electrophilic reactions by stabilizing carbocationic intermediates. rsc.orgacs.org
Dimethyl Sulfoxide (DMSO) High polarity, aprotic, good coordinating ability.Could favor reactions involving polar transition states or ionic intermediates. May also facilitate radical reactions. cas.cn
Benzene Non-polar, aprotic.Likely to favor radical-mediated reactions or reactions that do not involve highly polar intermediates.
Methanol Polar, protic, nucleophilic.Can act as a nucleophile, potentially leading to addition products at the double bond or solvolysis of intermediates.

Computational and Theoretical Studies on 1 Fluoro 2 2 Butenyl Benzene

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the geometric and electronic characteristics of molecules. For a molecule like 1-Fluoro-2-(2-butenyl)benzene, these methods can predict bond lengths, bond angles, and the distribution of electron density, which are critical for understanding its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP, are effective in predicting ground-state geometries. nih.govacs.org

For instance, studies on fluorobenzene (B45895) have shown that DFT methods, particularly B3LYP, provide good predictions of ground-state geometries when compared to experimental data. acs.org In a hypothetical DFT analysis of this compound, one would expect the fluorine substituent to have a minor impact on the benzene (B151609) ring's bond lengths, while the butenyl group would introduce conformational flexibility. The interaction between the ortho-positioned fluoro and butenyl groups would likely lead to specific stable conformations that could be determined by geometry optimization calculations.

A study on 1,3,5-tribromo-2,4,6-trifluoro-benzene utilized DFT (B3LYP/6-31++G(d,p)) to calculate optimized geometric bond lengths and angles, showing good agreement with experimental values. nih.gov A similar approach for this compound would provide valuable insights into its three-dimensional structure.

Table 1: Representative Calculated Ground-State Geometrical Parameters for Fluorobenzene using DFT (B3LYP/6-311+G(d,p))

ParameterCalculated Value (Å)
C-C (ring)1.391 - 1.397
C-H1.083 - 1.085
C-F1.353

Note: This data is for fluorobenzene and serves as an illustrative example of the type of information that would be generated for this compound.

Ab initio methods are computational techniques based on first principles, without the use of empirical parameters. arxiv.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information. arxiv.org While computationally more demanding than DFT, they are invaluable for benchmarking and for systems where DFT may not be sufficiently accurate.

For fluorobenzene, ab initio calculations have been used to study ground state properties like orbital energies and charge distribution. nih.govacs.org Such studies reveal that the fluorine atom acts as a strong σ-electron attractor and a weak π-electron donor. This dual electronic nature influences the reactivity of the aromatic ring. In the case of this compound, ab initio calculations would be crucial for obtaining a precise understanding of the electronic interplay between the fluoro and butenyl substituents and the benzene ring.

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier orbitals. The energies and distributions of these orbitals are key indicators of a molecule's reactivity.

The addition of fluorine atoms to an aromatic ring introduces a new set of π-bonding and antibonding orbitals, a concept termed "fluoromaticity". nih.govnih.gov This can lead to increased stabilization of the aromatic ring. nih.govnih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich butenyl side chain and the benzene ring, while the LUMO would also be distributed across the π-system. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and its susceptibility to electronic excitation.

Table 2: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-8.5
LUMO-0.5
HOMO-LUMO Gap8.0

Note: These are hypothetical values for illustrative purposes. The actual values would need to be calculated using appropriate quantum chemical methods.

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Syntheses and Transformations

Computational methods are powerful tools for predicting the outcome of chemical reactions. For this compound, this includes predicting its reactivity in electrophilic aromatic substitution and electrophilic addition to the butenyl side chain.

The fluorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect and weaker resonance electron-donating effect. The butenyl group is a weak activating group and is also ortho-, para-directing. The interplay of these two substituents would determine the preferred site of electrophilic attack on the aromatic ring. Computational models can predict the relative stabilities of the possible carbocation intermediates (sigma complexes) to determine the most likely substitution pattern. researchgate.net

For electrophilic addition to the butenyl double bond, the regioselectivity is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom with the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. libretexts.org Computational calculations of the energies of the possible carbocation intermediates would provide a quantitative prediction of the major product.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. Computational methods allow for the location of transition state structures and the calculation of their energies, providing the activation energy barrier for a reaction.

For a reaction involving this compound, such as an electrophilic addition to the double bond, a computational study would involve mapping the potential energy surface. pressbooks.pub This would reveal the structure of the transition state for the initial electrophilic attack and the subsequent nucleophilic attack. For instance, in the addition of HBr, the transition state would involve the formation of a C-H bond and the breaking of the H-Br bond, leading to a carbocation intermediate. The calculated activation energy would provide insight into the reaction rate. Studies on the halogenation of ethene have shown that the nature of the transition state can vary, with fluorination proceeding through a four-centered transition state. rsc.org

Advanced Synthetic Transformations and Derivatizations of 1 Fluoro 2 2 Butenyl Benzene

Regioselective Functionalization of the Butenyl Side Chain

The butenyl side chain of 1-fluoro-2-(2-butenyl)benzene serves as a versatile handle for a variety of chemical transformations. Its double bond can be selectively functionalized to introduce new atoms and molecular fragments, or it can participate in cyclization reactions to build intricate polycyclic systems.

Hydrofunctionalization reactions represent a powerful strategy for the atom-economical addition of H-E (where E is a heteroatom-containing group) across the double bond of the butenyl side chain. While specific studies on this compound are not extensively documented, the reactivity of similar alkenylarenes provides a strong basis for predicting its behavior in hydrosilylation and hydroamination reactions.

Hydrosilylation: The addition of a silicon-hydrogen bond across the C=C double bond, is a well-established method for the synthesis of organosilanes. In the context of alkenylarenes, this reaction can be catalyzed by various transition metals, with the regioselectivity being a key aspect. For instance, the hydrosilylation of allenes, which also feature C=C double bonds, has been shown to proceed with high regioselectivity using a [(3IP)Pd(allyl)]OTf catalyst, yielding a single regioisomer. rsc.org Similarly, gold nanoparticle-catalyzed hydrosilylation of terminal allenes demonstrates high regioselectivity, with the hydrosilane adding to the more substituted double bond. organic-chemistry.orgnih.gov It is plausible that similar catalytic systems could be employed for the regioselective hydrosilylation of the butenyl side chain in this compound, leading to either the α- or β-silyl-substituted product depending on the catalyst and reaction conditions.

Hydroamination: This reaction involves the addition of an N-H bond across a C=C double bond and is a highly atom-economical method for the synthesis of amines. The direct hydroamination of unactivated alkenes is a challenging transformation but can be achieved using various catalytic systems. While specific examples for this compound are scarce, related transformations on other alkenes suggest potential pathways.

The following table summarizes representative hydrofunctionalization reactions on analogous substrates, highlighting the potential for regioselective control.

Substrate AnalogueReagentCatalystProductKey Finding
Terminal allenesPhenylsilane[(3IP)Pd(allyl)]OTfAllylic silaneHigh regioselectivity for a single isomer. rsc.org
Terminal allenesHydrosilanesGold nanoparticles on TiO₂ or Al₂O₃α-VinylsilanesHighly regioselective addition to the more substituted double bond. organic-chemistry.orgnih.gov

The butenyl side chain in this compound is suitably positioned for intramolecular cyclization reactions, which can lead to the formation of fused or bridged polycyclic systems. These transformations are often mediated by electrophiles or transition metal catalysts and represent a powerful strategy for the rapid construction of molecular complexity.

For instance, electrophile-induced cyclization reactions of substituted 2-(ethynyl)biphenyls have been shown to be a powerful route to fused benzenoid aromatic hydrocarbon systems. mit.edu Similarly, intramolecular radical cyclization of 4-chloro-1,1,2,2,3,3,4,4-octafluorobutylbenzenes, initiated by sodium dithionite, yields corresponding cyclic compounds. cas.cn Visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles has also been established for the synthesis of polycyclic imidazoles. beilstein-journals.org These examples suggest that the butenyl group in this compound could be induced to cyclize onto the aromatic ring under appropriate conditions, leading to fluorinated dihydronaphthalene derivatives or other polycyclic structures.

Furthermore, transition metal-catalyzed cycloisomerization reactions of biphenyl (B1667301) derivatives containing an alkyne unit at an ortho-position have been shown to produce substituted phenanthrenes. researchgate.net While the butenyl group is not an alkyne, related intramolecular cyclizations of o-alkenylbenzamides have been realized. rsc.org Intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts, which contain an alkene moiety, can also lead to the formation of indenes. beilstein-journals.org

The following table presents examples of cyclization reactions on analogous systems that could potentially be applied to this compound.

Starting Material AnalogueReaction TypeCatalyst/ReagentProduct Type
2-(Ethynyl)biphenylsElectrophile-induced cyclizationElectrophile (E+)Substituted phenanthrenes
4-Chloro-1,1,2,2,3,3,4,4-octafluorobutylbenzenesIntramolecular radical cyclizationSodium dithioniteFused cyclic compounds
Benzimidazoles with unactivated alkenesVisible-light-promoted radical cyclizationPhI(OAc)₂Polycyclic imidazoles
o-AlkynylbenzamidesIntramolecular tandem cyclizationChiral phosphoric acidSpiro-isoindolinone-indoles

Ortho-Functionalization and Other Strategic Modifications of the Fluorinated Aromatic Core

The fluorine atom on the aromatic ring of this compound exerts a significant electronic influence, making the C-F bond itself a target for functionalization and directing further substitutions on the aromatic core.

The fluorine substituent can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating functionalization at the ortho position. This strategy offers a direct and atom-economical approach to substituted fluoroarenes. The reactivity of C-H bonds ortho to fluorine substituents in (poly)fluoroarenes with metal centers is enhanced relative to meta and para positions. nih.gov This has been exploited in various transformations, including arylation, heteroarylation, and alkylation. For example, cobalt-catalyzed borylation of 1-fluoro-3-trifluoromethylbenzene shows a preference for C-H activation ortho to the fluorine atom. nih.gov

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. springernature.com However, recent advances have demonstrated that C-F bonds can be activated and functionalized under specific conditions, often employing transition metals or photocatalysis. nih.gov For instance, the activation of C-F bonds in fluoroarenes by N-heterocyclic carbenes has been reported. mit.edu Furthermore, a general method for the direct activation of organofluorines using an organic photoredox catalyst system has been developed, enabling hydrodefluorination and cross-coupling reactions. nih.gov

The activation of benzylic C-F bonds has also been achieved through the cooperation of a low-valent transition metal and a fluorophilic cation. cas.cn While the fluorine in this compound is attached to an sp² carbon, these advancements highlight the growing potential for selective C-F bond functionalization in various fluorinated organic compounds. The presence of water as a cosolvent has also been shown to enable nucleophilic substitution reactions of activated alkyl fluorides through hydrogen bonding, suggesting that the reaction environment can play a crucial role in C-F bond activation. researchgate.net

Chemical Conversions Towards Complex Molecular Scaffolds

The strategic combination of the transformations discussed above allows for the conversion of this compound into a variety of complex molecular scaffolds. For example, a sequence involving regioselective hydrofunctionalization of the butenyl chain followed by an ortho-functionalization of the aromatic ring could lead to highly substituted and structurally diverse molecules.

Furthermore, the butenyl side chain can be a precursor to other functional groups. For instance, oxidation of alkyl side chains on aromatic rings with strong oxidizing agents like potassium permanganate (B83412) can yield carboxylic acids, provided there is at least one benzylic hydrogen. libretexts.orglibretexts.orgleah4sci.com In the case of this compound, the benzylic carbon possesses a hydrogen, making it susceptible to oxidation to a carboxylic acid group. This would transform the ortho-directing butenyl group into a meta-directing carboxylic acid group, altering the reactivity of the aromatic ring in subsequent electrophilic substitution reactions.

The development of cascade reactions, where multiple bonds are formed in a single operation, is another powerful approach. Polyene cyclizations, for instance, can rapidly generate complex polycyclic molecules from acyclic precursors. researchgate.net While direct applications to this compound are yet to be explored, the principles of these reactions offer a blueprint for the design of synthetic routes to complex targets starting from this versatile building block. The synthesis of polycyclic conjugated compounds, for example, often relies on the strategic cyclization of precursors containing both aromatic and unsaturated functionalities. beilstein-journals.org

Applications as a Versatile Building Block in Complex Organic Synthesis

Extensive research into the chemical literature and scientific databases has revealed no specific information regarding the advanced synthetic transformations, derivatizations, or applications of the compound "this compound." While numerous studies detail the synthesis and reactions of related fluoro-aromatic and alkenylbenzene derivatives, as well as general palladium-catalyzed cross-coupling and cyclization reactions, none of the available resources explicitly mention or provide data on "this compound."

Methodologies for the synthesis of fluorinated organic compounds are well-documented, often involving palladium-catalyzed cross-coupling reactions to form C-C and C-F bonds. ucla.edumdpi.commpg.de For instance, palladium-catalyzed cascade reactions are known to produce monofluoromethylated heteroarenes, which are significant in medicinal chemistry. ucla.edu Similarly, the synthesis of substituted benzo[b]fluorenes has been achieved through photochemical conversions of different starting materials. nih.gov Research has also been conducted on the intramolecular cyclization of various aryl-alkenyl systems to create complex carbocyclic and heterocyclic frameworks. rsc.orgbeilstein-journals.org

Despite the prevalence of these synthetic strategies in organic chemistry, their specific application to "this compound" is not reported in the reviewed literature. The search for data on this particular compound yielded information on related but distinct molecules such as:

Fluoroalkenes and their synthesis via cross-coupling reactions. ucla.edu

General benzene (B151609) derivatives with various functional groups.

Palladium-catalyzed fluorination of arylboronic acid derivatives. mpg.de

Intramolecular cyclization of other functionalized alkenylbenzenes. rsc.orgbeilstein-journals.org

The absence of "this compound" in these contexts suggests that it may not be a common or well-studied building block in complex organic synthesis. Therefore, no detailed research findings or data tables for its specific synthetic transformations and derivatizations can be provided at this time.

Future Research Directions and Emerging Paradigms in Fluoroalkenyl Benzene Chemistry

Development of Sustainable and Green Synthetic Protocols for Fluoroalkenyl Arene Production

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. For fluoroalkenyl arenes like 1-Fluoro-2-(2-butenyl)benzene, a primary research goal is to move away from traditional synthetic methods that often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of stoichiometric byproducts that complicate purification. acs.org

A promising direction is the development of "pipeline" strategies that streamline the synthesis into a more efficient and environmentally benign process. nih.gov Key features of these emerging protocols include:

Mild Reaction Conditions: Operating at lower temperatures and pressures to reduce energy consumption. nih.gov

Operational Simplicity: Designing procedures that are straightforward to execute, minimizing complex steps and potential for error. nih.gov

Atom Economy: Focusing on reactions that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste.

Recent research has demonstrated the successful synthesis of various monofluoroalkenyl arenes using such streamlined protocols, achieving good to excellent yields and high stereoselectivity. nih.govacs.org Future work will likely focus on expanding the substrate scope of these green methods and adapting them for large-scale industrial production.

Table 1: Comparison of Traditional vs. Green Synthetic Protocols for Fluoroalkenyl Arenes

FeatureTraditional Synthetic MethodsEmerging Green Protocols
Reaction Conditions Often harsh (high temperatures, strong bases)Mild (e.g., room temperature to 80 °C) nih.govacs.org
Byproduct Removal Typically requires column chromatographySimplified by scavenger resins (e.g., Merrifield resin) acs.org
Reagents May involve hazardous or stoichiometric reagentsUtilizes more benign and commercially available reagents nih.gov
Efficiency Can suffer from lower yields and selectivity acs.orgHigh yields (70-92%) and high E-isomeric selectivity reported acs.org
Scalability Can be difficult and costly to scale upDesigned for operational simplicity and potential gram-scale synthesis nih.gov

Innovation in Catalytic Systems for Enhanced Precision and Efficiency in Fluorination and Butenylation

Catalysis is at the heart of modern organic synthesis, and innovation in this area is crucial for advancing the production of complex molecules like this compound. Future research is focused on creating new catalytic systems that offer unprecedented control over the selective introduction of both the fluorine atom and the butenyl group.

The development of catalysts based on earth-abundant metals like copper is a significant trend, offering a more sustainable and cost-effective alternative to precious metals. acs.org Research into air-stable Cu(0) catalysts, for instance, has shown remarkable efficiency and functional group tolerance in borylation and hydroboration reactions, which are foundational for building complex organic structures. acs.org While not yet applied directly to this compound, these systems represent a paradigm shift towards more robust and economical catalysis.

Another emerging frontier is "programmable catalysis," where the electronic state of a catalyst's active site can be dynamically manipulated using an applied voltage. youtube.com This allows for real-time control over reaction rates and pathways, potentially enabling chemists to "pump" molecules over activation barriers and accelerate reactions beyond traditional thermodynamic limits. youtube.com Applying such programmable systems to the dual challenges of fluorination and butenylation could lead to breakthroughs in efficiency and selectivity.

Furthermore, fluorous catalysis, which utilizes catalysts bearing fluorinated ponytails, combines the benefits of homogeneous catalysis (high reactivity) with heterogeneous catalysis (easy separation and recycling), presenting another avenue for sustainable chemical production. nih.gov

Integrated Experimental and Computational Approaches for Deeper Mechanistic Understanding of Fluoroalkenyl Reactivity

A deeper understanding of reaction mechanisms is essential for the rational design of improved synthetic methods. The synergy between experimental investigation and computational modeling represents a powerful paradigm for unraveling the complex reactivity of fluoroalkenyl benzenes. nih.govresearchgate.net

Quantum-chemical studies, particularly using Density Functional Theory (DFT), are becoming indispensable tools. nih.govmdpi.com These computational methods can:

Elucidate Reaction Pathways: Model the entire potential energy surface of a reaction, identifying transition states and intermediates that are often too transient to be observed experimentally. mdpi.com For example, calculations can clarify the roles of different reactive species in Wittig-type reactions used for creating the alkenyl group. acs.org

Explain Reactivity and Selectivity: Computational analysis can rationalize why a particular isomer is formed or why a reaction proceeds at a certain position on the benzene (B151609) ring. researchgate.netnih.gov Studies on fluorobenzene (B45895), for instance, use computational models to explain its unique reactivity in electrophilic aromatic substitution, where the interplay of inductive and resonance effects governs the outcome. researchgate.net

Predict Reaction Barriers: Accurately predict the activation energy of a reaction, which helps in optimizing reaction conditions and designing more efficient catalysts. nih.gov

Recent work has successfully combined experimental results with computational findings to provide clarity on the mechanisms of fluoroalkenyl arene synthesis. nih.gov This integrated approach has helped to understand the formation of key intermediates and the factors controlling stereoselectivity. nih.govacs.org Future research will undoubtedly rely more heavily on this dual strategy to tackle increasingly complex synthetic challenges and to build a predictive foundation for C-H functionalization and other advanced transformations. researchgate.net

Exploration of Novel Synthetic Applications and Precursors for Advanced Materials

The unique properties imparted by the fluoroalkenyl moiety make compounds like this compound attractive building blocks for the next generation of advanced materials. nih.govrsc.org The fluorine atom can enhance thermal stability, modulate electronic properties, and influence intermolecular interactions, making these compounds valuable precursors.

Future research in this area will explore the incorporation of fluoroalkenyl arenes into a variety of functional materials:

Polymers and Liquid Crystals: The specific geometry and polarity of the fluoroalkenyl group can be exploited to control the self-assembly and phase behavior of polymers and liquid crystals.

Pharmaceuticals and Agrochemicals: The introduction of fluorine is a well-established strategy in medicinal and agricultural chemistry to improve properties like metabolic stability and bioavailability. researchgate.net Fluoroalkenyl arenes serve as versatile scaffolds for creating new bioactive molecules. rsc.org

Functional Organic Materials: These compounds are promising candidates for developing materials with novel optical, electronic, or sensing capabilities. nih.gov Their application in areas like organic light-emitting diodes (OLEDs) or molecular sensors is an active area of investigation.

The development of novel synthetic strategies, such as deoxyfluoroalkylation–aromatization, is expanding the toolbox for creating a wide spectrum of highly substituted fluoroalkyl arenes, further broadening their potential applications in materials science. rsc.org

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign vinyl proton coupling patterns and aromatic carbons. Fluorine’s deshielding effect shifts adjacent protons upfield .
  • ¹⁹F NMR : Single resonance near -108 ppm confirms fluorine’s position on the benzene ring .
  • GC-MS : Quantify purity and identify volatile byproducts (e.g., dehalogenated derivatives).
  • IR spectroscopy : Stretching frequencies for C-F (1100–1250 cm⁻¹) and C=C (1620–1680 cm⁻¹) validate functional groups .

What strategies mitigate competing side reactions during the synthesis of fluorinated aromatic compounds?

Q. Advanced Research Focus

  • Protecting groups : Temporarily block reactive sites (e.g., –OH) to prevent unwanted substitutions .
  • Low-temperature reactions : Slow kinetics reduce dimerization or polymerization of the butenyl group.
  • Catalytic additives : Silver salts (Ag₂O) scavenge halides, minimizing Pd catalyst poisoning .
  • Microwave-assisted synthesis : Accelerates reaction times, reducing exposure to degradation pathways .

How does the fluorine substituent influence regioselectivity in subsequent derivatization reactions?

Advanced Research Focus
Fluorine’s strong electron-withdrawing effect directs electrophiles to the meta and para positions. For example:

  • Nitration : HNO₃/H₂SO₄ yields 1-fluoro-4-nitro-2-(2-butenyl)benzene as the major product.
  • Suzuki coupling : Fluorine’s resonance effect stabilizes transition states, favoring cross-coupling at the ortho position . Computational MD simulations (e.g., Gaussian 16) model these effects .

What are the challenges in scaling up the synthesis of this compound for bulk research applications?

Q. Advanced Research Focus

  • Exotherm management : Gradual reagent addition and jacketed reactors prevent thermal runaway in large batches.
  • Cost-effective catalysts : Immobilized Pd nanoparticles on silica reduce metal leaching and enable recycling.
  • Waste minimization : Solvent recovery systems (e.g., distillation) align with green chemistry principles .

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